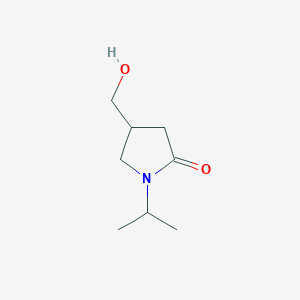

4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one

Descripción general

Descripción

Integrated Transition Metal Catalysed Reactions

The synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers has been achieved through a one-pot coupling process involving propargylamines, vinyl sulfones (or nitroalkenes), and phenolic derivatives. This method utilizes a sequential integration of Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions, demonstrating a versatile approach to constructing complex pyrrolidine structures .

Physical and Structural Studies

N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been prepared with various substituents, and their physical and structural properties have been extensively studied. Single-crystal X-ray diffraction revealed monoclinic and orthorhombic crystal systems for two of the compounds. These studies provide insights into the bond lengths, angles, and the importance of hydrogen bonding, which are crucial for understanding the behavior of similar compounds like 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one .

Synthesis of Pyrrole Derivatives

The synthesis of pyrrole derivatives containing hydroxy and azophenyl groups has been described, showcasing the versatility of pyrrole chemistry. These compounds were characterized by IR, 1H NMR, and spectral data, and their biological activities were evaluated, indicating the potential for pyrrole derivatives in pharmaceutical applications .

Synthesis and Crystal Structure Analysis

A specific pyrrolidine derivative was synthesized using hydroxy-L-proline and L-proline, characterized by various spectroscopic methods, and its crystal structure was determined. The study provides detailed information on the molecular and supramolecular structure, which is valuable for the analysis of similar compounds .

Large-Scale Synthesis of Pyrrolidin-3-ol

A practical large-scale synthesis of 4-(Hydroxymethyl)pyrrolidin-3-ol, a valuable intermediate for bioactive molecules, was achieved through asymmetric 1,3-dipolar cycloaddition. This synthesis did not require chromatography and highlights the efficiency of the process for producing pyrrolidine derivatives .

Synthesis of Pyridinyl-Pyrrolidine Derivatives

The synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives was reported, with the aim of creating α1 receptor antagonists. The method involved a two-step process and yielded compounds with potent receptor antagonistic activity, demonstrating the therapeutic potential of pyrrolidine derivatives .

Synthesis and Crystal Structure of Spiro Pyrrolidinone

The synthesis of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative was achieved through a multicomponent reaction. The crystal structure was determined, revealing planarity and envelope conformation in the pyrrolidin ring. The structure is stabilized by various hydrogen bonds and π-π interactions, which are important considerations for the physical and chemical properties of similar compounds .

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one is utilized in synthetic chemistry, particularly in the field of catalysis. For instance, it is involved in integrated transition metal-catalyzed reactions, such as the synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers via one-pot coupling of various components (Clique, Vassiliou, Monteiro, & Balme, 2002).

Magnetic and Optical Properties

This compound plays a role in materials science, particularly in creating substances with unique magnetic and optical properties. For example, its use in lanthanide chemistry has led to the development of clusters showing single-molecule magnetism and photoluminescence (Alexandropoulos et al., 2011).

Bioactive Compound Synthesis

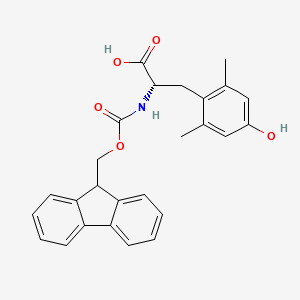

It is a key intermediate in synthesizing bioactive compounds. One such application is the preparation of β-hydroxy-α-amino acid, crucial for developing certain drug candidates (Goldberg et al., 2015).

Spectroscopic Studies

Spectroscopic studies often employ this compound for investigating the solvent effects in the building blocks of bioactive compounds. It helps understand the reaction mechanisms involved in the synthesis of these compounds (Conti, Galeazzi, Giorgini, & Tosi, 2006).

Glycosidase Inhibitors

It has been used in the asymmetric synthesis of glycosidase inhibitors. These compounds have potential therapeutic applications, particularly in treating disorders related to enzyme activity (Curtis, Evinson, Handa, & Singh, 2007).

Large-Scale Synthesis

There are also studies focused on the practical, large-scale synthesis of this compound, highlighting its importance and versatility in the pharmaceutical industry (Kotian, Lin, El-Kattan, & Chand, 2005).

Propiedades

IUPAC Name |

4-(hydroxymethyl)-1-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)9-4-7(5-10)3-8(9)11/h6-7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRSONVKDMDDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612563 | |

| Record name | 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |

CAS RN |

59857-88-4 | |

| Record name | 4-(Hydroxymethyl)-1-(propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)